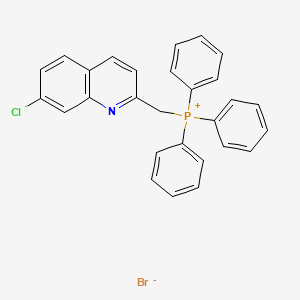
((7-Chloroquinolin-2-yl)methyl)triphenylphosphonium bromide
Cat. No. B8762000
M. Wt: 518.8 g/mol
InChI Key: UKQIRWGPAISSNP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US06160120
Procedure details


Triphenylphosphine (1.83 g, 6.99 mmol) was added portionwise to a magnetically stirred solution of 2-bromomethyl-7-chloroquinoline (1.2 g, 4.69 mmol) in dry acetonitrile (10.0 ml) at 60° C. The resulting yellow solution was heated at 60° C. for 27 h with the precipitation of a cream solid. The cooled solution was diluted with diethyl ether (8.0 ml) and filtered to afford the title compound as a cream solid (1.95 g, 80%). Crystallised from ethanol and ethyl acetate as a cream microcrystalline solid, m.p.>200° C.; (Found: C, 64.61; H, 4.22; N, 2.62; Cl, 6.82. C28H22ClBrNP requires C, 64.82; H, 4.27; N, 2.70, Cl, 6.83%). Vmax (nujol)/cm-1 1610.0, 1594.0. δH (270 MHz) 5.94 (2H, d, CH2P, 3J=14.2 Hz); 7.43 (1H, dd, 6-H, Jo =8.6, Ja =2.0 Hz); 7.50 (1H, d, 8-H, Ja =2.0 Hz); 7.57-7.95 (16H, m, ArH); 8.03 (1H, d, 3-H, Jo =8.6 Hz); 8.11 (1H, d, 4-H, Jo =8.6 Hz); m/z 437.4 (1.18), 263.3 (11.01), 177.1 (3.13), 43.1 (100).



Identifiers


|
REACTION_CXSMILES
|
[C:1]1([P:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:20][CH2:21][C:22]1[CH:31]=[CH:30][C:29]2[C:24](=[CH:25][C:26]([Cl:32])=[CH:27][CH:28]=2)[N:23]=1>C(#N)C.C(OCC)C>[Br-:20].[Cl:32][C:26]1[CH:25]=[C:24]2[C:29]([CH:30]=[CH:31][C:22]([CH2:21][P+:7]([C:1]3[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=3)([C:8]3[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=3)[C:14]3[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=3)=[N:23]2)=[CH:28][CH:27]=1 |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.83 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
1.2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC1=NC2=CC(=CC=C2C=C1)Cl
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Two
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Br-].ClC1=CC=C2C=CC(=NC2=C1)C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.95 g | |
| YIELD: PERCENTYIELD | 80% | |
| YIELD: CALCULATEDPERCENTYIELD | 80.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

